molecular formula C8H14 B1583894 1,4-Octadiene CAS No. 5675-25-2

1,4-Octadiene

Cat. No. B1583894
CAS RN: 5675-25-2
M. Wt: 110.2 g/mol
InChI Key: HYBLFDUGSBOMPI-UHFFFAOYSA-N
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Description

1,4-Octadiene is an organic compound that belongs to the class of alkenes. It is a colorless liquid with a strong odor and is commonly used in the chemical industry for the production of various chemicals.

Scientific Research Applications

Cu-Promoted Cycloaddition

The thermal reaction of 1,4-bisallenes, aided by Cu salt/amine, leads to the selective formation of the bicyclo[4.2.0]octadiene framework, demonstrating a potential application in the synthesis of complex organic structures (Kitagaki et al., 2012).

ADMET Polymerization

Acyclic diene metathesis (ADMET) polymerization has been used to convert 1,9-Decadiene into poly(octenylene), indicating the potential of using similar dienes in polymer synthesis (Wagener et al., 1991).

Electron Impact Investigation

An electron impact study of 1,4-cyclohexadiene and 1,5-cyclo-octadiene has been used to understand the excited states of such compounds, providing insights into their electronic structures (Mcdiarmid & Doering, 1981).

Selective Production of 1-Octene

1,4-Octadiene derivatives have applications in the production of linear α-olefins like 1-octene, which are key components in manufacturing specific polymers (Leeuwen et al., 2011).

Photosensitized Cycloaddition

1,4-Octadiene derivatives have been used in photosensitized reactions leading to complex organic structures, highlighting their role in photochemical synthesis (Mangion et al., 1995).

Pyrolysis Studies

Pyrolysis of compounds like 1,7-octadiene, which share structural similarities with 1,4-octadiene, reveals the formation of various organic fragments and provides insights into thermal degradation processes (Bredael, 1982).

Hydrophobicity in Plasma Polymerised Films

Plasma polymerisation of 1,7-Octadiene, a related compound, affects surface hydrophobicity, which can be useful in materials science applications (Akhavan et al., 2013).

Hydrogenation of Dienes

The hydrogenation of dienes including 1,4-octadiene to monoenes has been studied, indicating potential applications in chemical synthesis (Strukul & Carturan, 1979).

properties

IUPAC Name

(4E)-octa-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,7-8H,1,4-6H2,2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBLFDUGSBOMPI-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Octadiene

CAS RN

5675-25-2, 53793-31-0
Record name Octa-1,4-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1,4-Octadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053793310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octa-1,4-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.666
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
161
Citations
RC Dunbar, GB Fitzgerald, JD Hays - … journal of mass spectrometry and ion …, 1985 - Elsevier
Photodissociation spectroscopy was used to characterize the non-fragmenting ion structures resulting from electron-impact ionization of several hydrocarbons in an ion cyclotron …
Number of citations: 12 www.sciencedirect.com
T Kawai, H Goto, T Ishikawa, Y Yamazaki - Journal of molecular catalysis, 1987 - Elsevier
The synthesis of 1, 4-cyclohexadiene (1, 4-CHD) by the metathesis of 1, 4-alkadiene (1, 4-AD) was investigated using a continuous-flow system over a CsNO 3 -Re 2 O 7 -Al 2 O 3 …
Number of citations: 17 www.sciencedirect.com
GK Oloyede - Arabian Journal of Chemistry, 2016 - Elsevier
The colourless essential oils obtained by hydro-distillation from the whole plant of Laportea aestuans (Gaud) were analysed by GC and GC/MS. The major constituents in the oil were …
Number of citations: 63 www.sciencedirect.com
G Carturan, G Strukul - J. Catal.;(United States), 1979 - osti.gov
Highly dispersed palladium was prepared by reacting diallylpalladium with vitreous supports and reducing with molecular hydrogen. The conversion of 1-hexene, 1-heptene, …
Number of citations: 35 www.osti.gov
G Strukul, G Carturan - Inorganica Chimica Acta, 1979 - Elsevier
Hydrogenation of 1,5-COD, 1,3-COD, 1,4-octadiene and 1,7-octadiene to the corresponding monoenes has been carried out under mild conditions, using different (allyl)Pd(II) …
Number of citations: 25 www.sciencedirect.com
J Furukawa, S Tsuruki, J Kiji - Journal of Polymer Science …, 1973 - Wiley Online Library
Alternating cooligomerization of isoprene with propylene has been investigated between −30 and 0C, VO(acac) 2 –Et 3 Al–Et 2 AlCl being used as catalyst. In the presence of an excess …
Number of citations: 9 onlinelibrary.wiley.com
HC Brown, J Chandrasekharan - The Journal of Organic …, 1983 - ACS Publications
The relative reactivities of 22 alkenes and 5 alkynes toward hydroboration by dibromoborane-methyl sulfide (Br2BH-SMe2) have been determinedin CH2C12 at 25 C by the competitive …
Number of citations: 30 pubs.acs.org
DA Peake, ML Gross - Analytical Chemistry, 1985 - ACS Publications
A method for locating double and triple bonds In alkenes, alkynes, dienes, fatty acids, fatty acid esters, and alkenyl acetates has been developed. The compound containing the double …
Number of citations: 107 pubs.acs.org
T KAWAI, H GOTO, Y YAMAZAKI - Journal of The Japan Petroleum …, 1986 - jstage.jst.go.jp
Many kinds of homogeneous and heterogeneous catalysts containing a compound of tungsten, molybdenum, or rhenium are known to be effective for olefin metathesis. Among a …
Number of citations: 11 www.jstage.jst.go.jp
BA Patel, RF Heck - The Journal of Organic Chemistry, 1978 - ACS Publications
Vinylic bromides, olefins, and basic, unhindered secondary amines react in the presence of a palladium acetate catalyst to form mixtures of dienes and tertiary allylic amines in generally …
Number of citations: 51 pubs.acs.org

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